2,3-Dimethoxycinnamic acid
Overview
Description
2,3-Dimethoxycinnamic acid is an organic compound with the molecular formula C₁₁H₁₂O₄. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring.
Mechanism of Action
- Role : By disrupting QS, 2,3-DCA interferes with bacterial communication, affecting gene expression and coordination among microbial populations .
- Resulting Changes : This binding hinders the QS system, leading to reduced violacein production, swarming motility, and biofilm formation in bacteria .
- Downstream Effects : Reduced virulence, altered biofilm formation, and disrupted bacterial communication .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
2,3-DCA has been shown to interact with the QS system in C. violaceum CV026 . It exhibits robust inhibitory effects on three QS-regulated traits of C. violaceum CV026: violacein production, swarming motility, and biofilm formation . The nature of these interactions is inhibitory, with 2,3-DCA suppressing the expression of QS-related genes, including cviR, vioA, vioB, and vioE .
Cellular Effects
At a concentration of 150 μg/mL, 2,3-DCA has been observed to have significant effects on various cellular processes . It influences cell function by disrupting the QS system, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,3-DCA involves its interaction with the QS system . It hinders the QS system by competitively binding to the same binding pocket on the CviR receptor as the natural signal molecule N-hexanoyl-L-homoserine lactone . This competitive binding disrupts the QS system and leads to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethoxycinnamic acid can be synthesized through several methods. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine. The reaction mixture is heated to 80-85°C for an hour and then refluxed at 109-115°C for an additional three hours. The resulting product is then purified through acidification and recrystallization .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. The process often includes the use of acetic anhydride and sodium acetate at elevated temperatures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of cinnamic acid, such as aldehydes, alcohols, and substituted cinnamic acids .
Scientific Research Applications
2,3-Dimethoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research has shown its potential in enhancing the antitumor activity of certain cancer drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
- Ferulic Acid
- Curcumin
- Caffeic Acid
- p-Hydroxycinnamic Acid
- Chlorogenic Acid
Comparison: 2,3-Dimethoxycinnamic acid is unique due to its specific methoxy substitutions, which confer distinct chemical properties and biological activities. Unlike other cinnamic acid derivatives, it has shown significant potential as a quorum sensing inhibitor, making it a valuable compound in the study of bacterial communication and resistance .
Biological Activity
2,3-Dimethoxycinnamic acid (2,3-DCA) is an organic compound classified within the cinnamic acid family. It features methoxy groups at the 2 and 3 positions of the phenyl ring, contributing to its unique chemical properties and biological activities. Its molecular formula is with a molecular weight of approximately 208.21 g/mol. This compound has garnered attention for its potential in various biological applications, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Recent studies have highlighted the quorum sensing (QS) inhibitory capabilities of 2,3-DCA, particularly against Chromobacterium violaceum CV026. This bacterium is known for its ability to form biofilms and produce virulence factors through QS mechanisms. The following table summarizes the effects of 2,3-DCA on QS-regulated traits:
Concentration (µg/mL) | Violacein Production Inhibition (%) | Swarming Motility Inhibition (%) | Biofilm Formation Inhibition (%) |
---|---|---|---|
150 | 73.9 | 65.9 | 37.8 |
100 | Data not available | Data not available | Data not available |
50 | Data not available | Data not available | Data not available |
At a concentration of 150 µg/mL , 2,3-DCA significantly inhibited violacein production and swarming motility, indicating its potential as a QS inhibitor. The mechanism involves competitive binding to the CviR receptor, which is crucial for regulating QS in C. violaceum .
Molecular docking studies have illustrated that 2,3-DCA competes with natural signal molecules for binding sites on the CviR receptor. This interaction suppresses the expression of QS-related genes such as cviR, vioA, vioB, and vioE, effectively disrupting the communication system essential for bacterial virulence .
Neuroprotective Effects
Research indicates that methoxy derivatives of cinnamic acid exhibit neuroprotective properties. Although direct studies on 2,3-DCA are sparse, compounds with similar structures have been shown to reduce memory deficits in rodent models and enhance cell viability under stress conditions . This suggests that 2,3-DCA may also possess neuroprotective potential.
Study on Quorum Sensing Inhibition
In a study conducted by researchers isolating compounds from Nocardiopsis mentallicus, it was found that 2,3-DCA effectively inhibited QS traits in C. violaceum. The study utilized various concentrations to assess the impact on bacterial behavior and gene expression related to QS .
In Vivo Studies
While much of the current research focuses on in vitro models, there is evidence suggesting that methoxy derivatives can positively influence liver enzyme activity and oxidative stress balance in vivo . Future studies should explore similar pathways for 2,3-DCA.
Properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXPUWGAGVERSJ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-60-1, 7345-82-6 | |
Record name | 2',3'-Dimethoxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7461-60-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2',3'-dimethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-2,3-Dimethoxycinnamic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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